(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463824
InChI: InChI=1S/C10H20N2O2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-,9?/m0/s1
SMILES: CC(C(=O)N1CCCCC1COC)N
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13463824

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name (2S)-2-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H20N2O2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-,9?/m0/s1
Standard InChI Key HLUQYDXJLLJZAV-IENPIDJESA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCCC1COC)N
SMILES CC(C(=O)N1CCCCC1COC)N
Canonical SMILES CC(C(=O)N1CCCCC1COC)N

Introduction

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one is a synthetic organic compound belonging to the class of amino ketones. It is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an amino-propanone backbone. This compound has potential applications in medicinal chemistry, particularly as a precursor or intermediate in drug synthesis.

Synthesis and Characterization

The synthesis of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves multi-step organic reactions:

  • Piperidine Functionalization:
    The piperidine ring is first substituted with a methoxymethyl group via alkylation reactions.

  • Amino-Propanone Addition:
    The amino-propanone moiety is introduced through reductive amination or condensation reactions involving a ketone precursor.

  • Chirality Control:
    Enantioselective synthesis methods, such as using chiral catalysts or starting materials, ensure the (S)-configuration.

Characterization techniques include:

  • NMR Spectroscopy: To confirm molecular structure and stereochemistry.

  • Mass Spectrometry: For molecular weight determination.

  • IR Spectroscopy: To identify functional groups like amines, ketones, and ethers.

Biological and Chemical Applications

(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one has potential applications in:

  • Drug Development:

    • It may serve as an intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its piperidine scaffold.

    • Piperidine derivatives are known for their activity in modulating neurotransmitter systems.

  • Chemical Research:

    • The compound can be used to study structure-activity relationships (SAR) in medicinal chemistry.

  • Chiral Catalysis:

    • Its stereochemical properties make it useful in asymmetric synthesis processes.

Safety and Handling

As with most synthetic organic compounds, proper safety protocols must be followed:

  • Toxicity: Limited data is available; handle with caution.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.

Research Findings and Future Directions

Research on compounds like (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one highlights their potential as building blocks for therapeutic agents. Future studies could focus on:

  • Exploring its pharmacological activity against specific targets such as enzymes or receptors.

  • Developing derivatives with enhanced solubility and bioavailability.

  • Investigating its role in asymmetric catalysis for industrial applications.

This compound exemplifies the versatility of amino ketones in modern organic and medicinal chemistry.

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